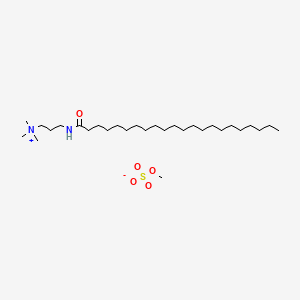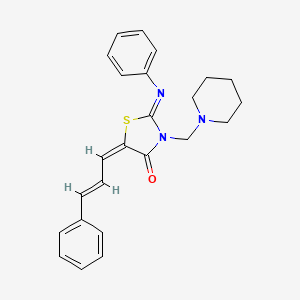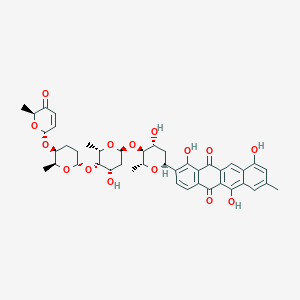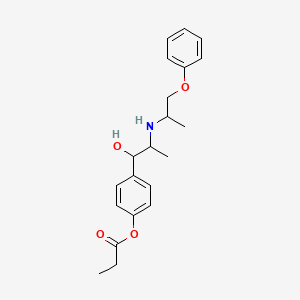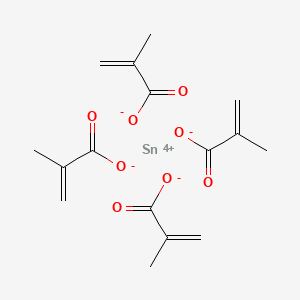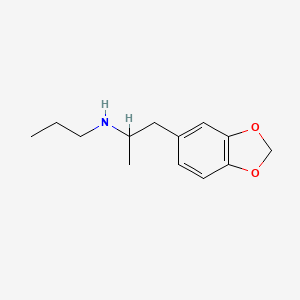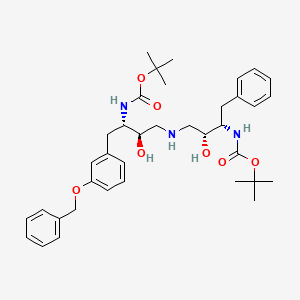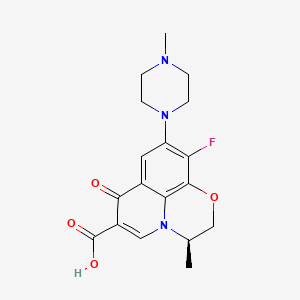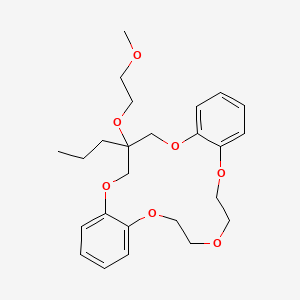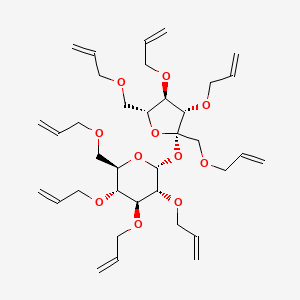
Octa-o-allylsucrose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octa-o-allylsucrose is a derivative of sucrose where all eight hydroxyl groups are substituted with allyl groups. This modification imparts unique chemical properties to the compound, making it a subject of interest in various fields of research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octa-o-allylsucrose involves the reaction of sucrose with allyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The process involves multiple steps of allylation to ensure all hydroxyl groups are substituted .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process also involves purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Octa-o-allylsucrose undergoes various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the allyl groups to saturated hydrocarbons.
Substitution: The allyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Epoxy derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted sucrose derivatives.
Scientific Research Applications
Octa-o-allylsucrose has diverse applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with enhanced thermal stability.
Biology: Investigated for its potential as a scaffold in drug delivery systems.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Mechanism of Action
The mechanism of action of octa-o-allylsucrose involves its interaction with various molecular targets. The allyl groups can undergo radical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to its antioxidant and therapeutic effects .
Comparison with Similar Compounds
Octa-o-crotylsucrose: Similar structure but with crotyl groups instead of allyl groups.
Octa-o-methylsucrose: Substituted with methyl groups instead of allyl groups.
Uniqueness: Octa-o-allylsucrose is unique due to the presence of allyl groups, which impart distinct reactivity and stability compared to other sucrose derivatives. This makes it particularly valuable in applications requiring enhanced thermal stability and specific chemical reactivity .
Properties
CAS No. |
14699-90-2 |
|---|---|
Molecular Formula |
C36H54O11 |
Molecular Weight |
662.8 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-bis(prop-2-enoxy)-2,5-bis(prop-2-enoxymethyl)oxolan-2-yl]oxy-3,4,5-tris(prop-2-enoxy)-6-(prop-2-enoxymethyl)oxane |
InChI |
InChI=1S/C36H54O11/c1-9-17-37-25-28-30(40-20-12-4)32(42-22-14-6)33(43-23-15-7)35(45-28)47-36(27-39-19-11-3)34(44-24-16-8)31(41-21-13-5)29(46-36)26-38-18-10-2/h9-16,28-35H,1-8,17-27H2/t28-,29-,30-,31-,32+,33-,34+,35-,36+/m1/s1 |
InChI Key |
JLMPMMVIIJPWLT-YYEYMFTQSA-N |
Isomeric SMILES |
C=CCOC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COCC=C)OCC=C)OCC=C)COCC=C)OCC=C)OCC=C)OCC=C |
Canonical SMILES |
C=CCOCC1C(C(C(C(O1)OC2(C(C(C(O2)COCC=C)OCC=C)OCC=C)COCC=C)OCC=C)OCC=C)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


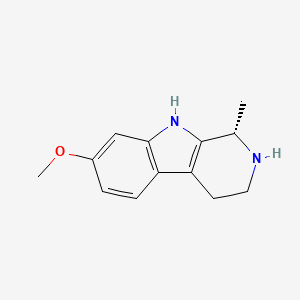
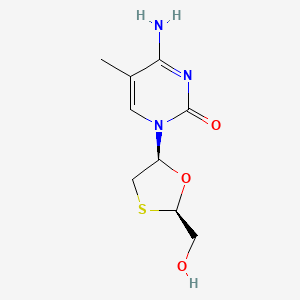
![methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R,6R)-4-acetyloxy-6-[(2R,3S,4S,5R,6R)-5-acetyloxy-6-[(2R,3S,4R,5R,6S)-2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-2-methoxycarbonyl-4-phenylmethoxyoxan-3-yl]oxy-2-(acetyloxymethyl)-5-azidooxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3-azido-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate](/img/structure/B12780387.png)

